2-Azido-6-fluorobenzonitrile
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Overview
Description
2-Azido-6-fluorobenzonitrile is an organic compound that features both azido and fluorine functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the fluorobenzonitrile is replaced by an azido group using sodium azide (NaN₃) as the azide source . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 2-Azido-6-fluorobenzonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Palladium Catalyst: Employed in reduction reactions.
Alkynes: React with the azido group in cycloaddition reactions.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-Azido-6-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties, such as energetic materials.
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical compounds, including those with antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Azido-6-fluorobenzonitrile primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition reactions, which are crucial in forming new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Another fluorinated benzonitrile derivative with an amino group instead of an azido group.
2-Azido-4-fluorobenzonitrile: A similar compound with the azido group in a different position on the benzene ring.
Uniqueness
2-Azido-6-fluorobenzonitrile is unique due to the presence of both azido and fluorine groups, which impart distinct reactivity and properties. The azido group allows for versatile chemical transformations, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C7H3FN4 |
---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-azido-6-fluorobenzonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-2-1-3-7(11-12-10)5(6)4-9/h1-3H |
InChI Key |
QXWUWWUOILCSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
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